NVP-CGM097 sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

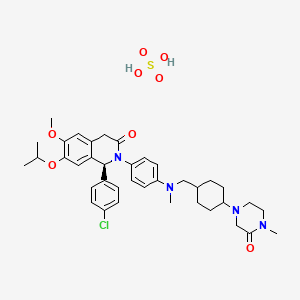

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-CGM097 Sulfate: An In-Depth Technical Guide on the Mechanism of Action in p53-Wildtype Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including DNA repair, cell cycle arrest, and apoptosis.[1] In many cancers where the TP53 gene remains unmutated (p53-wildtype), the function of the p53 protein is often suppressed by its negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2), also known as HDM2 in humans.[2][3] MDM2 binds to p53, promoting its degradation via the proteasome and thereby preventing it from executing its tumor-suppressive functions.[2] NVP-CGM097 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction.[4][5] This document provides a comprehensive technical overview of the mechanism of action of NVP-CGM097 in p53-wildtype cancer cells, summarizing key preclinical data, experimental methodologies, and the downstream cellular consequences of treatment.

Core Mechanism of Action: Restoring p53 Function

NVP-CGM097 functions by directly disrupting the protein-protein interaction between p53 and MDM2.[6] It is designed to fit into the p53-binding pocket on the MDM2 protein, specifically engaging with three critical residues: F19, W23, and L26.[7] By occupying this pocket, NVP-CGM097 competitively inhibits the binding of p53 to MDM2.[6][7] This action liberates p53 from MDM2-mediated negative regulation.[2]

The key consequences of this inhibition are:

-

Stabilization of p53: Freed from MDM2-mediated ubiquitination and subsequent proteasomal degradation, the p53 protein accumulates within the cell.

-

Activation of p53 Pathway: The stabilized p53 is free to translocate to the nucleus, where it functions as a transcription factor to activate its downstream target genes.[4][6] This reactivation of the p53 signaling cascade is the cornerstone of NVP-CGM097's anti-tumor activity in p53-wildtype cells.[4]

References

- 1. frontiersin.org [frontiersin.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of NVP-CGM097 Sulfate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097 is a potent and selective small-molecule inhibitor of the p53-MDM2 protein-protein interaction, which has undergone phase I clinical trials for the treatment of p53 wild-type tumors.[1][2] By disrupting the interaction between p53 and its negative regulator, MDM2, NVP-CGM097 stabilizes p53, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of NVP-CGM097 sulfate. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to stress, such as DNA damage.[1] In approximately 50% of human cancers, the TP53 gene is mutated, rendering the p53 protein non-functional.[1] In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by the overexpression of its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[5] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1] Therefore, inhibiting the p53-MDM2 interaction presents a promising therapeutic strategy to reactivate p53 in cancer cells.[4] NVP-CGM097 emerged from efforts to discover small-molecule inhibitors of this critical protein-protein interaction.[1][2]

Discovery of NVP-CGM097

NVP-CGM097 was identified through a medicinal chemistry effort that focused on developing dihydroisoquinolinone derivatives as a novel class of p53-MDM2 inhibitors.[1] The optimization of an initial virtual screening hit led to the development of NVP-CGM097, a compound with high potency and selectivity for MDM2.[1] X-ray crystallography studies revealed that NVP-CGM097 binds to the p53-binding pocket of MDM2, mimicking the interactions of the key p53 residues Phe19, Trp23, and Leu26.[1]

Mechanism of Action

NVP-CGM097 functions by competitively inhibiting the binding of p53 to MDM2. This disruption of the p53-MDM2 complex prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis (e.g., PUMA, BBC3).[3][6]

Chemical Synthesis of this compound

The chemical synthesis of NVP-CGM097 is a convergent process, with a key step being the asymmetric synthesis of the (S)-isoquinolinone intermediate.[1] The synthesis starts from commercially available (4-hydroxy-3-methoxy-phenyl)-acetic acid ethyl ester.[1] A rhodium-catalyzed addition of an arylstannane to a sulfinylimine is a critical step in the synthetic route.[7] The final step involves a Buchwald N-arylation using a copper(I) iodide catalyst to yield NVP-CGM097.[7] The sulfate salt is then prepared for improved pharmaceutical properties.

Quantitative Biological Data

The biological activity of NVP-CGM097 has been characterized in various biochemical and cellular assays.

| Parameter | Value | Assay | Reference |

| hMDM2 IC50 | 1.7 nM | TR-FRET | [1] |

| hMDM4 IC50 | 2000 nM | TR-FRET | [1] |

| hMDM2 Ki | 1.3 nM | TR-FRET | [3][4] |

| p53 Nuclear Translocation IC50 | 0.224 µM | High-Content Imaging | [1] |

| SJSA-1 (p53-wt) GI50 | 0.35 µM | Cell Proliferation | [3] |

| HCT116 (p53-wt) IC50 | 0.454 µM | Cell Proliferation | [3] |

Table 1: In vitro activity of NVP-CGM097.

| Species | CL (mL/min/kg) | t1/2 (h) | F (%) | Reference |

| Mouse | 5 | 6-12 | High | [3] |

| Rat | 7 | 6-12 | High | [3] |

| Dog | 3 | 20 | High | [3] |

| Monkey | 4 | 6-12 | Moderate | [3] |

Table 2: Pharmacokinetic parameters of NVP-CGM097 in preclinical species after intravenous and oral administration.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the inhibition of the p53-MDM2 interaction in a biochemical setting.

-

Reagents: Recombinant human MDM2 protein, a biotinylated p53-derived peptide, and fluorophore-conjugated detection reagents (e.g., streptavidin-XL665 and europium cryptate-labeled anti-GST antibody).

-

Procedure: a. In a 384-well plate, add MDM2 protein and the p53 peptide to the assay buffer. b. Add serial dilutions of NVP-CGM097 or control compounds. c. Incubate at room temperature to allow for binding. d. Add the TR-FRET detection reagents. e. Incubate to allow for the detection reagents to bind. f. Measure the fluorescence signal using a plate reader capable of TR-FRET measurements.

-

Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibition data.

p53 Nuclear Translocation Assay

This cell-based assay quantifies the ability of NVP-CGM097 to induce the translocation of p53 from the cytoplasm to the nucleus.

-

Cell Line: A p53 wild-type cell line (e.g., SJSA-1) is used.

-

Procedure: a. Seed cells in a 96- or 384-well imaging plate. b. Treat the cells with various concentrations of NVP-CGM097 for a specified time (e.g., 4-12 hours). c. Fix, permeabilize, and block the cells. d. Incubate with a primary antibody against p53, followed by a fluorescently labeled secondary antibody. e. Stain the nuclei with a DNA dye (e.g., DAPI). f. Acquire images using a high-content imaging system.

-

Data Analysis: The ratio of nuclear to cytoplasmic p53 fluorescence intensity is quantified, and the IC50 for p53 translocation is determined.

Cell Proliferation Assay

This assay measures the effect of NVP-CGM097 on the growth of cancer cell lines.

-

Cell Lines: p53 wild-type (e.g., SJSA-1, HCT116) and p53-null (e.g., SW-480) cell lines are used to determine p53-dependent activity.

-

Procedure: a. Seed cells in a 96-well plate. b. After 24 hours, treat the cells with a range of concentrations of NVP-CGM097. c. Incubate for a period of 48 to 96 hours. d. Add a viability reagent (e.g., WST-1 or CellTiter 96 AQueous One Solution). e. Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

-

Data Analysis: The concentration that causes 50% growth inhibition (GI50 or IC50) is calculated from the dose-response curve.

In Vivo Pharmacology and Preclinical Development

In preclinical studies, NVP-CGM097 demonstrated good oral bioavailability and pharmacokinetic properties in several species.[3][4] In xenograft models of human cancers with wild-type p53, such as the MDM2-amplified SJSA-1 osteosarcoma model, oral administration of NVP-CGM097 led to the activation of p53 downstream targets (e.g., p21) and resulted in tumor growth inhibition and regression.[1][8] These promising preclinical data supported the advancement of NVP-CGM097 into phase I clinical trials.[1][2]

Conclusion

NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the p53-MDM2 interaction. Its discovery and development provide a clear example of a successful structure-based drug design approach targeting a protein-protein interaction. The data presented in this guide highlight its mechanism of action and preclinical profile, which established the foundation for its clinical investigation as a potential therapy for patients with p53 wild-type cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

NVP-CGM097 Sulfate: A Technical Guide to p53 Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NVP-CGM097 sulfate, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Mechanism of Action: p53 Reactivation

This compound functions by disrupting the protein-protein interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2).[1] In many cancers with wild-type p53, the function of p53 is abrogated by overexpression of MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.

NVP-CGM097 binds to the p53-binding pocket of MDM2, effectively preventing MDM2 from interacting with and degrading p53.[1][2] This inhibition leads to the stabilization and accumulation of p53 in the nucleus.[1][3] The activated p53 can then transcriptionally regulate its target genes, leading to various cellular outcomes including cell cycle arrest, apoptosis, and senescence, thereby suppressing tumor growth.[4][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Target | Value | Assay | Reference |

| Ki | Human MDM2 | 1.3 nM | TR-FRET | [1] |

| IC50 | Human MDM2 | 1.7 nM | TR-FRET | |

| IC50 | p53 Nuclear Translocation | 0.224 µM | p53 Redistribution Assay | [1][3] |

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | p53 Status | GI50 | Assay | Reference |

| SJSA-1 (Osteosarcoma) | Wild-type | 0.35 µM | Cell Viability | [1] |

| HCT116 (Colon Cancer) | Wild-type | 0.454 µM | Cell Viability | [1] |

| GOT1 (Neuroendocrine) | Wild-type | 1.84 µM (at 144h) | Cell Viability | [4] |

| BON1 (Neuroendocrine) | Mutated | Resistant | Cell Viability | [4][5] |

| NCI-H727 (Lung Cancer) | Mutated | Resistant | Cell Viability | [4][5] |

Signaling Pathway and Experimental Workflows

NVP-CGM097-Mediated p53 Activation Pathway

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and activation.

Experimental Workflow: In Vitro Cell Viability Assay

Caption: Workflow for determining the effect of NVP-CGM097 on cell viability.

Experimental Workflow: Western Blot for p53 and p21

Caption: Workflow for assessing p53 and p21 protein levels post-treatment.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of NVP-CGM097 to MDM2.

-

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated p53-derived peptide

-

Europium-labeled streptavidin (donor fluorophore)

-

Allophycocyanin-labeled anti-MDM2 antibody (acceptor fluorophore)

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween 20)

-

384-well low-volume black plates

-

-

Procedure:

-

Prepare serial dilutions of NVP-CGM097 in assay buffer.

-

In each well of the 384-well plate, add the MDM2 protein, biotinylated p53 peptide, and the respective concentration of NVP-CGM097.

-

Incubate the plate at room temperature for 30 minutes to allow for binding equilibrium.

-

Add the europium-labeled streptavidin and allophycocyanin-labeled anti-MDM2 antibody to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Allophycocyanin).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the NVP-CGM097 concentration to determine the IC50 value.

-

Cell Proliferation Assay

This assay determines the effect of NVP-CGM097 on the growth of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., SJSA-1, HCT116)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of NVP-CGM097 in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of NVP-CGM097.

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the untreated control and plot the percentage of cell viability against the drug concentration to calculate the GI50 value.

-

Western Blotting

This technique is used to detect changes in the protein levels of p53 and its downstream target p21.

-

Materials:

-

Cancer cells treated with NVP-CGM097

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with NVP-CGM097 for the desired time.

-

Lyse the cells in RIPA buffer and collect the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

-

SJSA-1 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of NVP-CGM097.[6][7][8][9]

-

Materials:

-

SJSA-1 human osteosarcoma cells[6]

-

Immunocompromised mice (e.g., nude or SCID)

-

Matrigel

-

This compound formulated for oral administration

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of SJSA-1 cells and Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

-

Administer NVP-CGM097 or vehicle orally at the desired dose and schedule.

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Conclusion

This compound is a potent and selective MDM2 inhibitor that effectively reactivates the p53 tumor suppressor pathway. The data presented in this guide demonstrate its ability to inhibit the MDM2-p53 interaction, leading to p53-dependent cell cycle arrest and apoptosis in cancer cells with wild-type p53. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of NVP-CGM097 and similar compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. karger.com [karger.com]

- 5. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. altogenlabs.com [altogenlabs.com]

- 7. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

- 8. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. reactionbiology.com [reactionbiology.com]

Preclinical Pharmacology and Toxicology of NVP-CGM097 Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction, has emerged as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of its preclinical pharmacology and toxicology profile, summarizing key data and experimental methodologies to support further research and development.

Core Mechanism of Action

NVP-CGM097 is a dihydroisoquinolinone derivative that functions by disrupting the protein-protein interaction between MDM2 and the tumor suppressor protein p53.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby negatively regulating its function.[1] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive activities, such as cell-cycle arrest, DNA repair, and apoptosis.[1]

By binding to the p53-binding pocket of MDM2, NVP-CGM097 effectively reactivates the p53 pathway.[2][3] This leads to the stabilization and nuclear translocation of p53, allowing it to transcriptionally activate its downstream target genes, including p21 (CDKN1A), which mediates cell cycle arrest, and PUMA (BBC3), which is involved in apoptosis.[1][4]

In Vitro Pharmacology

The in vitro activity of NVP-CGM097 has been characterized through various biochemical and cell-based assays, demonstrating its high potency and selectivity.

Biochemical and Cellular Potency

| Parameter | Value | Assay | Reference |

| Ki (hMDM2) | 1.3 nM | TR-FRET | [3] |

| IC50 (hMDM2) | 1.7 nM | TR-FRET | [1][5] |

| IC50 (hMDM4) | 2000 nM | TR-FRET | [1] |

| p53 Nuclear Translocation IC50 | 0.224 µM | High-Content Imaging | [1][2] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay quantitatively measures the binding affinity of NVP-CGM097 to the human MDM2 protein. The assay is based on the transfer of energy between two fluorescently labeled molecules (a donor and an acceptor) when they are in close proximity. Inhibition of the p53-MDM2 interaction by NVP-CGM097 disrupts this energy transfer, leading to a measurable change in the fluorescent signal.

Cell Proliferation Assay: The anti-proliferative effects of NVP-CGM097 were assessed in various cancer cell lines. Cells were seeded in 96-well plates and incubated with increasing concentrations of NVP-CGM097 for a defined period (e.g., 96 hours). Cell viability was then determined using a metabolic assay, such as the "Cell Titer 96 Aqueous One Solution" cell proliferation assay, which measures the metabolic activity of viable cells.[3][6]

In Vivo Pharmacology and Pharmacokinetics

Preclinical in vivo studies in various animal models have demonstrated the anti-tumor efficacy and favorable pharmacokinetic profile of NVP-CGM097.

Pharmacokinetic Parameters

| Species | Route | Total Blood Clearance (CL) | Apparent Terminal Half-life (t1/2) | Tmax | Oral Bioavailability (%F) | Reference |

| Mouse | IV | 5 mL/min/kg | 6-12 h | 1-4.5 h | High | [3] |

| Rat | IV | 7 mL/min/kg | 6-12 h | 1-4.5 h | High | [3] |

| Dog | IV | 3 mL/min/kg | 20 h | 1-4.5 h | High | [3] |

| Monkey | IV | 4 mL/min/kg | 6-12 h | 1-4.5 h | Moderate | [3] |

Experimental Protocols

Xenograft Tumor Models: The in vivo anti-tumor activity of NVP-CGM097 was evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. For instance, the MDM2-amplified SJSA-1 human osteosarcoma xenograft model was used to assess the compound's efficacy.[1][3] Tumor-bearing animals were treated with NVP-CGM097, and tumor growth was monitored over time. Pharmacodynamic markers, such as the expression of p21 mRNA, were also measured in tumor tissues to confirm target engagement.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of NVP-CGM097 and a typical in vivo experimental workflow.

Caption: NVP-CGM097 inhibits MDM2, leading to p53 stabilization and nuclear translocation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. ashpublications.org [ashpublications.org]

- 5. | BioWorld [bioworld.com]

- 6. The HDM2 (MDM2) Inhibitor NVP-CGM097 Inhibits Tumor Cell Proliferation and Shows Additive Effects with 5-Fluorouracil on the p53-p21-Rb-E2F1 Cascade in the p53wild type Neuroendocrine Tumor Cell Line GOT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-CGM097 Sulfate: A Technical Guide on a Novel MDM2 Inhibitor for Solid Tumor Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-CGM097, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, has emerged as a promising therapeutic agent for the treatment of solid tumors harboring wild-type p53. By disrupting the negative regulation of p53 by MDM2, NVP-CGM097 reactivates the p53 signaling pathway, leading to cell cycle arrest, apoptosis, and tumor growth inhibition. This technical guide provides an in-depth overview of NVP-CGM097, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor development. In response to cellular stress, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2] In many human cancers with wild-type p53, the tumor-suppressive function of p53 is abrogated by the overexpression of MDM2, which binds to p53 and promotes its degradation.[3] Therefore, inhibiting the p53-MDM2 interaction represents an attractive therapeutic strategy to restore p53 function in these cancers.[4][5]

NVP-CGM097 is a dihydroisoquinolinone derivative that acts as a highly potent and selective inhibitor of the p53-MDM2 interaction.[6][7] It binds to the p53-binding pocket of MDM2 with high affinity, thereby preventing the interaction between the two proteins and leading to the stabilization and activation of p53.[8][9] This guide details the preclinical and clinical evaluation of NVP-CGM097 in solid tumors.

Mechanism of Action

NVP-CGM097 functions by disrupting the interaction between p53 and its negative regulator, MDM2. This leads to the reactivation of the p53 pathway and its downstream tumor-suppressive effects.

As illustrated in Figure 1, in cancer cells with wild-type p53 and overexpressed MDM2, p53 is largely inactive. NVP-CGM097 binds to MDM2, preventing it from binding to and degrading p53. This leads to the accumulation of active p53, which can then transcriptionally activate its target genes, such as CDKN1A (encoding p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[10]

Preclinical Data

In Vitro Potency and Selectivity

NVP-CGM097 has demonstrated high potency in inhibiting the MDM2-p53 interaction and subsequent cell growth in various cancer cell lines with wild-type p53.

| Parameter | Value | Assay | Reference |

| hMDM2 Binding Affinity (Ki) | 1.3 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [8] |

| p53 Nuclear Translocation (IC50) | 0.224 µM | Cellular Imaging Assay | [8] |

Table 1: In Vitro Potency of NVP-CGM097

NVP-CGM097 exhibits selectivity for p53 wild-type cancer cells, with significantly lower activity in p53 mutant or null cells.[4]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of NVP-CGM097 has been evaluated in several patient-derived xenograft (PDX) models of solid tumors.

| Tumor Type | Model | Dosing Regimen | Outcome | Reference |

| Osteosarcoma | SJSA-1 | Daily oral administration | Dose-dependent tumor growth inhibition | [8] |

| B-cell Acute Lymphoblastic Leukemia | 24 B-ALL PDXs | Daily oral administration | Markedly improved overall survival (median 73 vs 28 days for vehicle) | [11][12] |

Table 2: In Vivo Efficacy of NVP-CGM097 in Xenograft Models

These studies demonstrate that NVP-CGM097 can effectively suppress tumor growth in vivo at well-tolerated doses.[9]

Clinical Data

Phase I Clinical Trial in Solid Tumors

A first-in-human, open-label, multi-center, dose-escalation Phase I study (NCT01760525) was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of NVP-CGM097 in adult patients with advanced solid tumors with wild-type p53.[13][14][15]

| Parameter | Result |

| Number of Patients | 51 |

| Dosing Regimens | 10-400mg 3 times a week (3qw) and 300-700mg 3qw (2 weeks on/1 week off) |

| Most Common Grade 3/4 Adverse Events | Thrombocytopenia and neutropenia[16] |

| Maximum Tolerated Dose (MTD) | Not determined |

| Pharmacokinetics | Plasma concentrations increased in a dose-proportional manner |

| Disease Control Rate | 39% |

| Partial Response | 1 patient |

| Stable Disease | 19 patients |

Table 3: Summary of Phase I Clinical Trial Results for NVP-CGM097 in Solid Tumors [13][17]

The study concluded that NVP-CGM097 has a manageable safety profile, with delayed-onset thrombocytopenia being a notable on-target toxicity.[13][17] Although the development of NVP-CGM097 was not pursued further, the study provided valuable insights for the development of next-generation MDM2 inhibitors.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of NVP-CGM097.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of NVP-CGM097 on the proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., 1,500-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.[8]

-

Drug Treatment: Treat the cells with various concentrations of NVP-CGM097 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect the levels of specific proteins (e.g., p53, p21, MDM2) in cells treated with NVP-CGM097.

-

Cell Lysis: Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p53, anti-p21, anti-MDM2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of NVP-CGM097.

-

Animal Model: Use immunodeficient mice (e.g., NOD.SCID.IL2Rɣ-/-) for the engraftment of human cancer cells or patient-derived xenografts.[11]

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Randomization and Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer NVP-CGM097 or vehicle to the respective groups via the desired route (e.g., oral gavage).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or improvement in overall survival.[11]

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p53 and its target genes).

Combination Therapies and Overcoming Resistance

The therapeutic efficacy of MDM2 inhibitors like NVP-CGM097 can be enhanced through combination with other anti-cancer agents.[5] For instance, co-treatment with 5-fluorouracil has shown additive anti-proliferative effects in neuroendocrine tumor cells.[10][18]

Furthermore, NVP-CGM097 has been shown to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCB1.[18][19] It directly blocks the efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs.[18] This suggests a potential role for NVP-CGM097 in sensitizing resistant tumors to conventional chemotherapy.

Mechanisms of acquired resistance to MDM2 inhibitors can include the acquisition of p53 mutations.[11] However, in a preclinical trial with B-ALL PDXs, acquired TP53 mutations were identified in only a small fraction of resistant leukemias, suggesting that other resistance mechanisms are also at play.[11]

Conclusion

NVP-CGM097 is a potent and selective MDM2 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and preliminary efficacy in a Phase I clinical trial in patients with p53 wild-type solid tumors. Its ability to reactivate the p53 pathway provides a strong rationale for its therapeutic use. While its clinical development was not continued, the knowledge gained from the studies of NVP-CGM097 has been instrumental in guiding the development of new and improved MDM2 inhibitors. Further research into combination strategies and mechanisms of resistance will be crucial for maximizing the therapeutic potential of this class of drugs in the treatment of solid tumors.

References

- 1. targetedonc.com [targetedonc.com]

- 2. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials | Sciety [sciety.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. karger.com [karger.com]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. First-in-Human, Phase I Dose-Escalation Study of CGM097, a HDM2 Inhibitor in Adult Patients With p53 Wild-type Advanced Solid Malignancies - OAK Open Access Archive [oak.novartis.com]

- 14. A Phase I, Open-Label, Multi-Center, Dose Escalation Study of Oral CGM097, A p53/HDM2-Interaction Inhibitor, in Adult Patients with Selected Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 15. academic.oup.com [academic.oup.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Pharmacokinetic-pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NVP-CGM097, an HDM2 Inhibitor, Antagonizes ATP-Binding Cassette Subfamily B Member 1-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Species-Specific Binding of NVP-CGM097 to MDM2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the species-specific binding characteristics of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Understanding these nuances is critical for the accurate interpretation of preclinical data and the successful clinical development of this class of therapeutics.

The p53-MDM2 Signaling Pathway: A Critical Target in Oncology

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a central role in preventing cancer formation.[1] In response to cellular stress signals such as DNA damage or oncogene activation, p53 is activated and orchestrates a variety of cellular responses, including cell-cycle arrest, apoptosis, and senescence.[2][3]

The primary negative regulator of p53 is the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4] In unstressed cells, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This interaction forms a crucial autoregulatory feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4][5] In many cancers where p53 remains wild-type, its function is abrogated by the overexpression of MDM2.[2][6]

NVP-CGM097 is a small molecule inhibitor designed to disrupt this interaction. By binding to the p53-binding pocket on MDM2, NVP-CGM097 prevents the degradation of p53, leading to its accumulation, nuclear translocation, and the activation of its downstream tumor-suppressive functions.[7][8][9]

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of NVP-CGM097.

Quantitative Analysis of Species-Specific Binding

Biochemical and biophysical studies have revealed that NVP-CGM097 exhibits significant species-specific differences in its binding affinity for MDM2.[1][8] The compound is markedly more potent against human MDM2 than against its orthologs in common preclinical species such as mouse, rat, and dog.[1][8] This contrasts with other MDM2 inhibitors, like Nutlin-3a, which show more consistent potency across these species.[1]

The molecular basis for this discrepancy lies in amino acid variations within the p53-binding pocket of MDM2. Specifically, two residues, Leu-54 and Leu-57 in human MDM2, are substituted with isoleucine in rodent species.[1] These substitutions introduce additional methyl groups that create a steric clash with NVP-CGM097, thereby reducing its binding affinity.[1]

Table 1: Comparative Binding Affinities of NVP-CGM097 and Nutlin-3a to MDM2 from Different Species

| Compound | Species | Binding Affinity (Ki, nM) | Fold Difference (vs. Human) |

| NVP-CGM097 | Human | 1.3 | 1.0 |

| Dog | 20.8 | 16 | |

| Mouse | 66.3 | 51 | |

| Rat | 48.1 | 37 | |

| Nutlin-3a | Human | 8.0 | 1.0 |

| Dog | 12.0 | 1.5 | |

| Mouse | 10.0 | 1.25 | |

| Rat | 9.0 | 1.13 |

Data compiled from published literature.[1]

Experimental Protocols

To investigate the species-specific binding and functional consequences of MDM2 inhibitors, a combination of biochemical and cell-based assays is employed.

The general workflow involves an initial biochemical assessment of binding affinity, followed by cellular assays to confirm on-target activity and downstream effects.

Caption: Workflow for investigating species-specific MDM2 inhibitor binding.

This biochemical assay is used to quantify the binding affinity of inhibitors to MDM2 in a cell-free system. It measures the disruption of the interaction between MDM2 and a p53-derived peptide.

Principle: The assay utilizes a recombinant, tagged MDM2 protein (e.g., GST-MDM2) and a biotinylated p53 peptide. A Europium-labeled anti-GST antibody serves as the FRET donor, and Streptavidin-Allophycocyanin (SA-APC) acts as the acceptor. When the MDM2-p53 complex is intact, the donor and acceptor are in close proximity, resulting in a high FRET signal. An inhibitor like NVP-CGM097 disrupts this complex, leading to a decrease in the FRET signal.

Materials:

-

Recombinant MDM2 proteins (human, mouse, rat, etc.)

-

Biotinylated p53 peptide

-

NVP-CGM097 and other test compounds

-

TR-FRET buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)

-

Europium-labeled anti-tag antibody (donor)

-

Streptavidin-APC (acceptor)

-

384-well, low-volume, non-binding plates

-

TR-FRET-compatible plate reader

Methodology:

-

Compound Preparation: Prepare a serial dilution of NVP-CGM097 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.

-

Reagent Preparation: Prepare a master mix of recombinant MDM2 protein and biotinylated p53 peptide in assay buffer.

-

Assay Plate Setup:

-

Add 2 µL of the diluted compound solution to each well of the 384-well plate.

-

Add 8 µL of the MDM2/p53 peptide mix to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a detection mix containing the Europium-labeled antibody and SA-APC in assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 615 nm).

-

Data Analysis:

-

Calculate the ratio of acceptor/donor fluorescence.

-

Plot the FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the protein-peptide interaction is known.

-

This assay confirms the mechanism of action in a cellular context by visualizing the inhibitor-induced movement of p53 from the cytoplasm to the nucleus.[1][7]

Principle: In untreated cells with wild-type p53, p53 is largely sequestered in the cytoplasm by MDM2. Inhibition of the MDM2-p53 interaction by NVP-CGM097 stabilizes p53 and allows it to translocate to the nucleus. This translocation can be quantified using high-content imaging.[1]

Materials:

-

Human and rodent cell lines expressing wild-type p53 (e.g., SJSA-1, HCT-116)

-

Complete cell culture medium

-

NVP-CGM097

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against p53

-

Fluorescently-labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system

Methodology:

-

Cell Seeding: Seed cells into 96-well imaging plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of NVP-CGM097 concentrations for a specified time (e.g., 4-24 hours).

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with fixation solution for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

-

Immunofluorescence Staining:

-

Wash cells and block with blocking solution for 1 hour.

-

Incubate with the primary anti-p53 antibody overnight at 4°C.

-

Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

-

Imaging: Wash the cells and acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (p53) channels.

-

Image Analysis:

-

Use image analysis software to define the nuclear and cytoplasmic compartments based on the DAPI stain.

-

Quantify the fluorescence intensity of p53 staining in both compartments for each cell.

-

Calculate the ratio of nuclear to cytoplasmic p53 intensity.

-

Plot this ratio against the inhibitor concentration to determine the IC50 for p53 nuclear translocation.[7]

-

Conclusion and Implications

The dihydroisoquinolinone derivative NVP-CGM097 is a highly potent inhibitor of the human MDM2-p53 interaction. However, its efficacy is significantly reduced against MDM2 from common preclinical species due to specific amino acid differences in the drug-binding pocket. This species-specific binding has critical implications for drug development:

-

Preclinical Model Selection: Rodent models may underestimate the potency and on-target toxicity of NVP-CGM097. Pharmacodynamic endpoints, such as the induction of p21, should be carefully correlated with drug exposure levels to understand the in vivo activity.[7]

-

Toxicology Studies: The reduced affinity for rodent and canine MDM2 means that toxicology studies in these species may not fully reflect the potential on-target liabilities in humans.

-

Translational Science: A thorough understanding of these species-specific differences is essential for accurately translating preclinical findings to the clinical setting and for guiding dose selection in Phase 1 trials.[1][10]

This detailed guide underscores the importance of characterizing inhibitor-target interactions across multiple species to build a robust and predictive preclinical data package for targeted oncology agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Interactions between p53 and MDM2 in a mammalian cell cycle checkpoint pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

NVP-CGM097 Sulfate: A Technical Guide to its Reversal of ABCB1-Mediated Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, particularly the multidrug resistance protein 1 (MDR1), also known as P-glycoprotein or ABCB1. This transporter actively extrudes a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. NVP-CGM097, originally developed as an inhibitor of the HDM2-p53 interaction, has been identified as a potent modulator of ABCB1-mediated MDR. This technical guide provides an in-depth overview of the mechanism of action of NVP-CGM097 sulfate in reversing ABCB1-mediated drug resistance, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound reverses ABCB1-mediated multidrug resistance primarily through direct interaction with the ABCB1 transporter.[1][2] This interaction leads to the inhibition of the transporter's efflux function, resulting in an increased intracellular accumulation of chemotherapeutic agents in cancer cells overexpressing ABCB1.[1][2]

Key aspects of the mechanism include:

-

Direct Inhibition of Efflux: NVP-CGM097 directly blocks the pumping action of ABCB1, preventing the expulsion of cytotoxic drugs.[1][2]

-

No Alteration of ABCB1 Expression or Localization: Studies have shown that NVP-CGM097 does not significantly change the protein expression levels of ABCB1, nor does it alter its localization on the cell membrane.[1][2] This indicates that its effect is functional rather than regulatory at the genetic or protein expression level.

-

Modulation of ATPase Activity: The function of ABCB1 is fueled by the hydrolysis of ATP. NVP-CGM097 exhibits a biphasic effect on the ATPase activity of ABCB1. At lower concentrations, it stimulates ATPase activity, while at higher concentrations, it leads to inhibition.[1][2] This suggests a complex interaction with the transporter's catalytic cycle.

-

Docking Studies: Molecular docking simulations suggest that NVP-CGM097 binds to an inhibitory site within the ABCB1 transporter, inducing conformational changes that impair its function.[2]

It is important to note that while NVP-CGM097 is an HDM2 inhibitor that modulates the p53 pathway, its effect on ABCB1 appears to be a distinct and direct mechanism of action.[1][2]

Quantitative Data

The efficacy of this compound in reversing ABCB1-mediated multidrug resistance has been quantified through various in vitro studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Parental and ABCB1-Overexpressing Cell Lines

| Cell Line | Description | IC50 of NVP-CGM097 (µM) |

| KB-3-1 | Parental human epidermoid carcinoma | 44.03 |

| KB-C2 | ABCB1-overexpressing human epidermoid carcinoma | 45.54 |

| SW620 | Parental human colon adenocarcinoma | 25.20 |

| SW620/Ad300 | ABCB1-overexpressing human colon adenocarcinoma | 17.05 |

| HEK293/pcDNA3.1 | Human embryonic kidney (control) | 14.36 |

| HEK293/ABCB1 | Human embryonic kidney (ABCB1-transfected) | 14.57 |

Data extracted from Zhang et al., 2020.[2]

Table 2: Reversal of ABCB1-Mediated Multidrug Resistance by this compound

| Cell Line | Chemotherapeutic Agent | NVP-CGM097 (µM) | IC50 (nM) | Fold Reversal |

| KB-C2 | Doxorubicin | 0 | 1,216.3 ± 112.5 | - |

| 1 | 389.7 ± 41.2 | 3.12 | ||

| 3 | 102.5 ± 15.8 | 11.87 | ||

| Paclitaxel | 0 | 452.1 ± 55.3 | - | |

| 1 | 136.4 ± 21.9 | 3.31 | ||

| 3 | 45.8 ± 8.7 | 9.87 | ||

| SW620/Ad300 | Doxorubicin | 0 | 15,684.2 ± 1,452.1 | - |

| 1 | 6,845.3 ± 712.4 | 2.29 | ||

| 3 | 2,154.8 ± 289.6 | 7.28 | ||

| Paclitaxel | 0 | 1,876.5 ± 201.7 | - | |

| 1 | 789.3 ± 92.1 | 2.38 | ||

| 3 | 254.1 ± 33.5 | 7.38 |

Fold Reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of NVP-CGM097. Data adapted from Zhang et al., 2020.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on ABCB1.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a substance exhibits cytotoxicity to a cell population.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

-

Drug Incubation: The following day, various concentrations of this compound, chemotherapeutic agents, or a combination thereof are added to the wells. The cells are then incubated for 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Drug Accumulation and Efflux Assay

These assays measure the intracellular concentration of a radiolabeled substrate of ABCB1, such as [³H]-paclitaxel.

-

Accumulation Assay:

-

Cells are seeded in 24-well plates and grown to confluence.

-

The cells are pre-incubated with or without this compound at a specified concentration (e.g., 3 µM) for 1 hour at 37°C.

-

[³H]-paclitaxel is then added to a final concentration (e.g., 0.1 µM) and incubated for another 1-2 hours.

-

The incubation is stopped by washing the cells rapidly with ice-cold PBS.

-

The cells are lysed with a lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

The radioactivity of the cell lysates is measured using a scintillation counter.

-

Protein concentration is determined to normalize the radioactivity counts.

-

-

Efflux Assay:

-

Cells are first loaded with [³H]-paclitaxel as described in the accumulation assay.

-

After loading, the cells are washed with fresh, pre-warmed medium.

-

The cells are then incubated in fresh medium with or without this compound for various time points (e.g., 0, 30, 60, 120 minutes).

-

At each time point, the medium is collected, and the cells are lysed.

-

The radioactivity in both the medium and the cell lysate is measured to determine the amount of drug that has been effluxed.

-

ABCB1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by ABCB1 in the presence of this compound.

-

Membrane Vesicle Preparation: Membrane vesicles containing high concentrations of ABCB1 are prepared from ABCB1-overexpressing cells.

-

Assay Reaction:

-

A reaction mixture is prepared containing the membrane vesicles, assay buffer (typically including MgCl₂, EGTA, and an ATPase inhibitor cocktail to block other ATPases), and varying concentrations of this compound.

-

The mixture is pre-incubated at 37°C for 5 minutes.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined time (e.g., 20 minutes) at 37°C.

-

The reaction is stopped by the addition of a stop solution (e.g., sodium dodecyl sulfate).

-

-

Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured colorimetrically.

-

Data Analysis: The vanadate-sensitive ATPase activity is calculated by subtracting the activity in the presence of sodium orthovanadate (a potent ABCB1 inhibitor) from the total activity.

Western Blotting and Immunofluorescence

These techniques are used to assess the expression and subcellular localization of the ABCB1 protein.

-

Western Blotting:

-

Cells are treated with this compound for various time points (e.g., 0, 24, 48, 72 hours).

-

Total protein is extracted, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for ABCB1, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system.

-

-

Immunofluorescence:

-

Cells are grown on coverslips and treated with this compound.

-

The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

The cells are incubated with a primary antibody against ABCB1, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and the subcellular localization of ABCB1 is visualized using a fluorescence microscope.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of NVP-CGM097 action on ABCB1.

Caption: Workflow for assessing NVP-CGM097's MDR reversal.

Conclusion

This compound effectively antagonizes ABCB1-mediated multidrug resistance. Its mechanism of action involves the direct inhibition of the ABCB1 transporter's efflux function, leading to increased intracellular accumulation of chemotherapeutic drugs. This effect is not associated with alterations in ABCB1 protein expression or subcellular localization. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to overcome multidrug resistance in cancer. The potential dual-functionality of NVP-CGM097 as both an HDM2 inhibitor and an ABCB1 modulator makes it a compelling candidate for further investigation in combination chemotherapy strategies.

References

The Structural Basis for NVP-CGM097's High Affinity and Selectivity for MDM2

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The interaction between the tumor suppressor protein p53 and its primary negative regulator, Mouse Double Minute 2 homolog (MDM2), is a critical checkpoint in cell cycle control and apoptosis. In many cancers with wild-type p53, this interaction is overactive, leading to p53 degradation and tumor survival. NVP-CGM097 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction (PPI) that has advanced into clinical trials.[1][2] This document provides a detailed technical overview of the structural and biophysical principles underlying NVP-CGM097's high-affinity binding to MDM2, the experimental methodologies used for its characterization, and the key molecular interactions that define its efficacy.

The p53-MDM2 Signaling Axis

The p53 protein functions as a transcription factor that responds to cellular stress by inducing cell cycle arrest, senescence, or apoptosis. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thus forming a negative feedback loop.[3] NVP-CGM097 reactivates the p53 pathway by competitively binding to the p53-binding pocket on MDM2, preventing p53 degradation and leading to the accumulation of p53 in the nucleus, transcriptional activation of p53 target genes like CDKN1A (p21), and subsequent cell growth inhibition.[4][5]

Figure 1: p53-MDM2 signaling pathway and NVP-CGM097's mechanism of action.

Structural Basis of High-Affinity Binding

The high affinity of NVP-CGM097 for MDM2 is rooted in its ability to effectively mimic the key interactions of p53 within a deep hydrophobic cleft on the MDM2 surface. The p53 peptide binds to MDM2 in an α-helical conformation, with three hydrophobic residues—Phe19, Trp23, and Leu26—inserting into three corresponding hydrophobic pockets on MDM2.[6][7]

Analysis of the co-crystal structure of NVP-CGM097 bound to human MDM2 (PDB: 4ZYF) reveals the precise molecular interactions driving its potency.[8][9]

-

Mimicry of p53 Residues: NVP-CGM097's structure positions key chemical moieties to occupy the same pockets as the critical p53 residues.[10]

-

Trp23 Pocket: The p-chlorophenyl group at the C1 position of the dihydroisoquinolinone core effectively occupies the deep Trp23 pocket.[5]

-

Leu26 Pocket: The C7-(R)-sec-butoxy group fits efficiently into the Leu26 binding pocket.[5]

-

Phe19 Pocket: The dihydroisoquinolinone scaffold itself is positioned to interact with the Phe19 pocket.[11]

-

-

Induced Fit and Additional Interactions: The binding of NVP-CGM097 is not a simple lock-and-key mechanism but involves conformational adjustments in MDM2—an induced-fit mechanism.[12]

-

π-π Stacking: NVP-CGM097 binding induces a conformational change in the MDM2 residue Phe55, allowing it to form a favorable π-π stacking interaction with the inhibitor's dihydroisoquinolone core.[10]

-

Water-Mediated Hydrogen Bonds: The isopropyl ether group of NVP-CGM097 forms water-mediated hydrogen bonds with MDM2 residues Tyr100, Gln24, and Phe55, further stabilizing the complex.[10]

-

The thermodynamic signature of the interaction, determined by Isothermal Titration Calorimetry (ITC), shows that binding is driven by both favorable enthalpy (ΔH) and favorable entropy (−TΔS) contributions.[5]

Figure 2: Logical relationship of NVP-CGM097 mimicking p53 residues to bind MDM2.

Quantitative Binding and Cellular Activity Data

NVP-CGM097 demonstrates nanomolar affinity for human MDM2, which is significantly more potent than first-generation inhibitors like Nutlin-3a.[5] Its binding is also highly selective for MDM2 over its homolog MDM4 (MDMX).[5] Interestingly, the inhibitor shows species specificity, with markedly higher potency against human MDM2 compared to rodent or canine forms, a difference attributed to sequence variations at residues Leu-54 and Leu-57 in the p53 binding pocket.[5][13]

| Parameter | Assay | Target | Value | Reference(s) |

| Biochemical Affinity | ||||

| Ki | TR-FRET | Human MDM2 | 1.3 nM | [4] |

| IC50 | TR-FRET | Human MDM2 | 1.7 nM | [5] |

| IC50 | TR-FRET | Human MDM4 | 2000 nM | [5] |

| Kon | (Not Specified) | Human MDM2 | 37 x 106 M-1s-1 | [13] |

| Koff | (Not Specified) | Human MDM2 | 0.071 s-1 | [13] |

| Thermodynamics (ITC) | ||||

| KD | ITC | Human MDM2 | 1.0 nM | [5] |

| ΔH (kcal/mol) | ITC | Human MDM2 | -8.1 | [5] |

| -TΔS (kcal/mol) | ITC | Human MDM2 | -4.2 | [5] |

| Stoichiometry (n) | ITC | Human MDM2 | 1.0 | [5] |

| Thermal Stability | ||||

| ΔTm | DSF | Human MDM2 | 25 °C | [5] |

| Cellular Activity | ||||

| p53 Redistribution IC50 | High-Content Imaging | p53wt cells | 0.224 µM | [5] |

| Proliferation GI50 | Cell Proliferation Assay | SJSA-1 (p53wt) | 0.35 µM | [4] |

| Proliferation IC50 | Cell Proliferation Assay | HCT116 (p53wt) | 0.454 µM | [4] |

Experimental Protocols

The characterization of the NVP-CGM097-MDM2 interaction relies on a suite of biophysical and biochemical assays.

Figure 3: Generalized experimental workflow for inhibitor characterization.

This competitive binding assay is used to determine the IC50 and Ki of inhibitors.

-

Principle: The assay measures the disruption of FRET between a donor fluorophore (e.g., Europium cryptate-labeled antibody against a tagged MDM2) and an acceptor fluorophore (e.g., a red-labeled ligand or p53 peptide). When NVP-CGM097 binds to MDM2, it displaces the acceptor-labeled ligand, decreasing the FRET signal.[14]

-

Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA and 0.05% Tween-20.

-

Recombinant GST-tagged human MDM2 protein.

-

Europium (Eu)-labeled anti-GST antibody (Donor).

-

Fluorescently-labeled p53-derived peptide or small molecule ligand (Acceptor).

-

NVP-CGM097 serially diluted in DMSO, then in assay buffer.

-

-

Protocol:

-

Dispense 2 µL of serially diluted NVP-CGM097 or control (DMSO) into a low-volume 384-well plate.

-

Add 4 µL of GST-MDM2 protein to each well.

-

Prepare a detection mix containing the Eu-anti-GST antibody and the fluorescently-labeled ligand. Add 4 µL of this mix to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor/reference).

-

Calculate the ratio of acceptor/donor signals and plot against inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50. Convert IC50 to Ki using the Cheng-Prusoff equation.

-

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry).[15]

-

Principle: A solution of the ligand (NVP-CGM097) is titrated into a solution of the protein (MDM2) in the calorimeter cell. The instrument measures the minute temperature changes upon each injection.

-

Reagents:

-

ITC Buffer: e.g., 20 mM MES-NaOH, 150 mM NaCl, pH 6.0. It is critical that the protein and ligand are in identically buffer-matched solutions to avoid heats of dilution.

-

Purified, concentrated human MDM2 (e.g., 15-30 µM in the cell).

-

NVP-CGM097 (e.g., 150-300 µM in the syringe), dissolved in ITC buffer containing a matched percentage of DMSO.

-

-

Protocol:

-

Thoroughly dialyze the MDM2 protein against the ITC buffer. Dissolve NVP-CGM097 in the final dialysis buffer.

-

Degas both protein and ligand solutions immediately before the experiment.

-

Load the MDM2 solution into the 1.4 mL sample cell and the NVP-CGM097 solution into the injection syringe of the ITC instrument (e.g., a MicroCal VP-ITC).

-

Set the experimental temperature to 20-25 °C.

-

Perform an initial small injection (e.g., 1 µL) followed by 25-30 larger injections (e.g., 10 µL each) at 180-second intervals to allow for re-equilibration.

-

Integrate the heat change for each injection peak to generate a binding isotherm (kcal/mol vs. molar ratio).

-

Fit the isotherm to a single-site binding model to extract the thermodynamic parameters.

-

This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to its target protein.[16][17]

-

Principle: A highly pure, stable protein-ligand complex is crystallized, and the resulting crystal is diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which the atomic model of the complex is built.

-

Reagents:

-

Highly purified human MDM2 (e.g., >95% purity, concentrated to 10-20 mg/mL).

-

NVP-CGM097 dissolved in a suitable solvent (e.g., 100 mM in DMSO).

-

Crystallization screening solutions (various buffers, precipitants, and additives).

-

-

Protocol:

-

Complex Formation: Incubate the purified MDM2 protein with a 5- to 10-fold molar excess of NVP-CGM097 for several hours at 4 °C to ensure complex formation.[16]

-

Crystallization: Use the sitting-drop or hanging-drop vapor diffusion method. Mix the protein-ligand complex solution (e.g., 1 µL) with a reservoir solution (e.g., 1 µL) on a cover slip or post. Seal this over a reservoir containing 0.5-1.0 mL of the reservoir solution.

-

Screening & Optimization: Screen a wide range of crystallization conditions at different temperatures (e.g., 4 °C and 20 °C). Optimize initial "hits" by varying precipitant concentration, pH, and additives.

-

Cryo-protection and Data Collection: Soak the obtained crystals in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a known MDM2 structure as a search model. Build the NVP-CGM097 molecule into the resulting electron density map and refine the complete structure.

-

SPR is a label-free technique for real-time monitoring of binding kinetics (association rate, kon; dissociation rate, koff) and affinity (KD).[18][19]

-

Principle: The ligand (MDM2) is immobilized on a sensor chip. The analyte (NVP-CGM097) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

-

Reagents:

-

Running Buffer: e.g., HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.

-

Recombinant MDM2 protein with a tag for immobilization (e.g., His-tag or Biotin).

-

Appropriate sensor chip (e.g., Ni-NTA for His-tagged protein or Streptavidin for biotinylated protein).

-

NVP-CGM097 serially diluted in running buffer.

-

-

Protocol:

-

Immobilization: Prime the SPR instrument with running buffer. Activate and immobilize the MDM2 protein onto the sensor chip surface to a target level (e.g., ~400 RU). A reference flow cell is typically prepared in parallel (activated and blocked) to subtract bulk refractive index changes.

-

Binding Analysis: Inject a series of concentrations of NVP-CGM097 over both the reference and MDM2-immobilized flow cells at a constant flow rate (e.g., 30 µL/min).

-

Association Phase: Monitor the increase in RU during the injection as NVP-CGM097 associates with MDM2.

-

Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the complex dissociates.

-

Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next concentration is injected.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).

-

Conclusion

The profound affinity of NVP-CGM097 for MDM2 is a result of meticulous structure-based design. It achieves its potency through a combination of precise mimicry of the essential p53 hydrophobic interactions and the recruitment of additional stabilizing forces, including π-π stacking and water-mediated hydrogen bonds, via an induced-fit mechanism. The comprehensive characterization using a suite of orthogonal biophysical techniques has not only elucidated the structural determinants of its high affinity but also provided a robust framework for the continued development of next-generation PPI inhibitors targeting the critical p53-MDM2 axis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. worldscientific.com [worldscientific.com]

- 13. researchgate.net [researchgate.net]

- 14. revvity.com [revvity.com]

- 15. Efficient Isothermal Titration Calorimetry Technique Identifies Direct Interaction of Small Molecule Inhibitors with the Target Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

- 17. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Methodological & Application

Application Notes and Protocols for NVP-CGM097 Sulfate Treatment in Cancer Cell Lines

Introduction

NVP-CGM097 is a potent and highly selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein.[1][2] MDM2 is a key negative regulator of the p53 tumor suppressor protein.[3][4] In cancer cells with wild-type p53, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome.[3] NVP-CGM097 disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][3] This activation of the p53 pathway can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making NVP-CGM097 a promising therapeutic agent for p53 wild-type tumors.[2][5]

These application notes provide detailed protocols for the in vitro use of NVP-CGM097 sulfate in cancer cell lines, including methods for assessing cell viability, analyzing protein expression, and a summary of its antiproliferative activity in various cell lines.

Mechanism of Action

NVP-CGM097 binds to the p53-binding pocket of MDM2 with high affinity, competitively inhibiting the interaction between MDM2 and p53.[1] This disruption leads to the accumulation of p53 in the nucleus, where it can act as a transcription factor to regulate the expression of its target genes.[3] Key downstream targets of p53 include p21 (CDKN1A), which mediates cell cycle arrest, and other genes involved in apoptosis.[5][6]

Figure 1: Mechanism of action of NVP-CGM097 in p53 wild-type cancer cells.

Quantitative Data

The antiproliferative activity of NVP-CGM097 has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized below.

| Cell Line | Cancer Type | p53 Status | IC50 / GI50 (µM) | Notes |

| SJSA-1 | Osteosarcoma | Wild-type (MDM2-amplified) | GI50 = 0.35[1] | Highly sensitive due to MDM2 amplification. |

| HCT116 | Colorectal Carcinoma | Wild-type | IC50 = 0.454[1] | |

| GOT1 | Neuroendocrine Tumor | Wild-type | IC50 = 1.84 (144h incubation)[6] | Sensitivity is time-dependent. |

| KB-3-1 | Epidermoid Carcinoma | Not specified | IC50 = 44.03[7] | |

| KB-C2 | Epidermoid Carcinoma | Not specified | IC50 = 45.54[7] | Colchicine-selected, ABCB1-overexpressing. |

| SW620 | Colorectal Adenocarcinoma | Mutant | IC50 = 25.20[7] | |

| SW620/Ad300 | Colorectal Adenocarcinoma | Mutant | IC50 = 17.05[7] | Doxorubicin-resistant. |

| HEK293/pcDNA3.1 | Embryonic Kidney | Wild-type | IC50 = 14.36[7] | |

| HEK293/ABCB1 | Embryonic Kidney | Wild-type | IC50 = 14.57[7] | ABCB1-overexpressing. |

| BON1 | Pancreatic Neuroendocrine | Mutant | Resistant[4] | |

| NCI-H727 | Lung Neuroendocrine | Mutant | Resistant[4] |

Experimental Protocols

Figure 2: General experimental workflow for NVP-CGM097 treatment.

Protocol 1: Cell Culture and this compound Treatment

-

Cell Line Maintenance:

-

Culture p53 wild-type cancer cell lines (e.g., SJSA-1, HCT116, GOT1) in the recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells upon reaching 70-80% confluency.

-